2-Amino-8-morpholino-1H-purin-6(9H)-one is a complex organic compound notable for its unique structural characteristics, which include a purine base linked to a morpholine ring. This compound is classified under purine derivatives and has significant applications in medicinal chemistry, particularly as a potential therapeutic agent due to its biological activity.
The compound is derived from the purine family of nucleobases, which are essential components of nucleic acids. Its classification includes:
The synthesis of 2-Amino-8-morpholino-1H-purin-6(9H)-one typically involves multi-step synthetic routes starting from simpler precursors. The following steps are commonly employed:
In industrial settings, continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and maintain product quality .
The molecular structure of 2-Amino-8-morpholino-1H-purin-6(9H)-one is characterized by its purine core, which is modified with an amino group at position 2 and a morpholine ring at position 8. The structural data includes:
The compound's three-dimensional conformation plays a critical role in its biological activity, influencing interactions with target enzymes and receptors.
2-Amino-8-morpholino-1H-purin-6(9H)-one participates in various chemical reactions including:
These reactions are essential for the development of derivatives with enhanced pharmacological properties.
The mechanism of action for 2-Amino-8-morpholino-1H-purin-6(9H)-one involves its interaction with specific molecular targets such as enzymes or receptors within biological pathways. These interactions can modulate various biochemical processes, potentially influencing cellular signaling pathways or metabolic functions. The exact targets depend on the context of use, but they often relate to nucleic acid metabolism or enzyme inhibition .
The physical properties of 2-Amino-8-morpholino-1H-purin-6(9H)-one include:
Chemical properties include:
These properties are crucial for its handling in laboratory settings and for its application in various chemical syntheses .
2-Amino-8-morpholino-1H-purin-6(9H)-one has several notable applications in scientific research:
The purine core serves as a multidimensional platform for structure-activity relationship (SAR) optimization. Its planar geometry facilitates π-π stacking interactions within hydrophobic protein pockets, while the nitrogen atoms act as hydrogen bond acceptors or donors. Substitutions at key positions dramatically alter bioactivity profiles:
Table 1: Impact of Purine Scaffold Modifications on Kinase Inhibition
Substituent Position | Functional Group | Target Interaction | Biological Consequence |
---|---|---|---|
C2 | Amino (-NH₂) | H-bond donation to kinase hinge region | Increased affinity for PI3Kα (IC₅₀ reduction from μM to nM range) |
C6 | Carbonyl (=O) | H-bond acceptance from catalytic lysine | Stabilization of inactive kinase conformation |
C8 | Morpholino | Occupation of hydrophobic selectivity pocket | Dual PI3K/mTOR inhibition; reduced off-target activity |
N9 | Hydrogen (-H) | Maintains planarity | Enhanced DNA/protein intercalation capacity |
The pyridofuropyrimidine inhibitor PI-103 exemplifies rational purine engineering. Its C8 morpholino group and C2 amino modification confer nanomolar potency against PI3Kα (IC₅₀ = 8.4 nM) and mTOR (IC₅₀ = 5.7 nM), outperforming early-generation analogs without these substituents. Molecular docking reveals the morpholino oxygen forms a water-mediated hydrogen bond with Asp841 of PI3Kγ, while the 2-amino group donates a hydrogen bond to Val882 [3]. Similarly, GSK1059615 leverages a C8-linked pyridinylquinoline group with retained morpholino-like pharmacophores to achieve pan-PI3K/mTOR inhibition (PI3Kα IC₅₀ = 0.4 nM; mTOR IC₅₀ = 12 nM) [3]. These cases underscore how strategic functionalization of purine scaffolds enables high-precision target modulation.
The synergistic effect of the 8-morpholino and 2-amino groups in purine derivatives is critical for optimizing target selectivity, solubility, and cellular permeability:
Morpholino at C8 (8-position):
Amino Group at C2 (2-position):
Table 2: Comparative Bioactivity of Purine Derivatives with Key Substituents
Compound | C2 Group | C8 Group | Primary Targets | Potency (IC₅₀) | Cellular Activity |
---|---|---|---|---|---|
2-Amino-8-bromoguanine [1] | -NH₂ | -Br | DNA repair enzymes | Not reported | Nucleotide analog incorporation |
2-Amino-8-hydroxy-1H-purin-6(7H)-one [2] [6] | -NH₂ | -OH | Oxidative stress sensors | Not reported | Antioxidant response modulation |
PI-103 [3] | -NH₂ | Morpholino | PI3Kα, mTOR | 2–15 nM | Anti-proliferative in glioma cells |
GSK1059615 [3] | -NH₂ | Pyridinylquinoline | Pan-PI3K, mTOR | 0.4–12 nM | Apoptosis in gastric cancer cells |
2-Amino-8-morpholino-1H-purin-6(9H)-one | -NH₂ | Morpholino | Predicted: PI3K/mTOR | In silico: Comparable to PI-103 | Hypothesized: mTORC1/2 inhibition |
The strategic fusion of these substituents creates a pharmacophore with balanced properties: The 2-amino group enables essential hinge-binding interactions, while the 8-morpholino moiety directs selectivity and improves drug-likeness. This design paradigm is exemplified by clinical candidates like VS-5584 and PKI-587, validating its applicability to 2-amino-8-morpholino-1H-purin-6(9H)-one for oncological indications.
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: